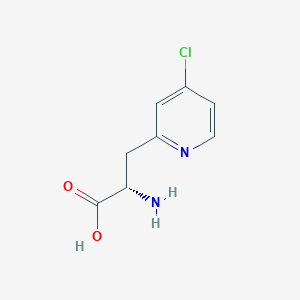
(S)-2-Amino-3-(4-chloropyridin-2-yl)propanoic acid
説明
(2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-11-6(3-5)4-7(10)8(12)13/h1-3,7H,4,10H2,(H,12,13)/t7-/m0/s1 |
InChIキー |
UTZVTTFNVLLUKZ-ZETCQYMHSA-N |
異性体SMILES |
C1=CN=C(C=C1Cl)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CN=C(C=C1Cl)CC(C(=O)O)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Amino Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the amino group, resulting in various reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the pyridine ring or amino group.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Interaction: Investigated for its ability to interact with proteins and influence biological pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential to modulate biological targets.
Industry:
Material Science:
作用機序
The mechanism of action of (2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and target.
類似化合物との比較
4-Amino-2-chloropyridine: Shares the pyridine ring and chlorine substitution but lacks the amino acid side chain.
2-Aminopyrimidine Derivatives: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness:
Structural Features: The combination of the pyridine ring, chlorine substitution, and amino acid side chain makes (2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid unique.
Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to unique applications in research and medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


